An In-Depth Technical Guide to the Synthesis and Mechanism of (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one
An In-Depth Technical Guide to the Synthesis and Mechanism of (Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-1-(Hydroxyimino)-1-(pyridin-2-yl)propan-2-one, a prominent α-keto-oxime, holds significant interest within medicinal chemistry and drug development. Its structural motif, featuring a pyridine ring, a ketone, and a specific (Z)-configured oxime, makes it a versatile precursor for the synthesis of various biologically active nitrogen-containing heterocycles. Pyridine oximes are known to exhibit a wide range of pharmacological activities, including antiviral, analgesic, and anti-inflammatory properties.[1] This guide provides a comprehensive overview of the primary synthesis pathways, a detailed examination of the reaction mechanisms, and a proposed experimental protocol for the preparation of this target molecule.
Strategic Approaches to Synthesis
The synthesis of (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one can be approached through two principal and chemically distinct pathways. The selection of the optimal route is contingent upon the availability of starting materials, desired yield, and scalability.
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Pathway 1: Nitrosation of a Ketone Precursor. This is a direct approach that involves the introduction of the hydroxyimino group at the α-position of a ketone.
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Pathway 2: Oximation of an α-Dicarbonyl Precursor. This method involves the synthesis of a 1,2-dicarbonyl compound followed by the reaction with hydroxylamine.
Pathway 1: Synthesis via Nitrosation of 1-(pyridin-2-yl)propan-1-one
This pathway is often favored for its atom economy and directness, starting from the readily available 1-(pyridin-2-yl)propan-1-one. The core of this method is the electrophilic substitution at the α-carbon of the ketone.
Reaction Mechanism
The nitrosation of a ketone proceeds through the formation of an enol or enolate intermediate, which then acts as a nucleophile.[2][3] The reaction is typically acid-catalyzed.
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Enolization: In the presence of an acid catalyst, the starting ketone, 1-(pyridin-2-yl)propan-1-one, undergoes tautomerization to its more reactive enol form.
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Formation of the Nitrosating Agent: A nitrosating agent, commonly the nitrosonium ion (NO⁺), is generated in situ from the reaction of sodium nitrite with a strong acid, such as hydrochloric acid.[4]
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Electrophilic Attack: The electron-rich double bond of the enol attacks the electrophilic nitrosonium ion.
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Tautomerization: The resulting α-nitroso ketone is unstable and rapidly tautomerizes to the more stable oxime, (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one. The (Z)-isomer is often the thermodynamically favored product.
Visualizing the Nitrosation Pathway
Caption: Reaction scheme for the synthesis via nitrosation.
Proposed Experimental Protocol
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(pyridin-2-yl)propan-1-one | 135.16 | 1.35 g | 10 mmol |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.83 g | 12 mmol |
| Hydrochloric Acid (conc.) | 36.46 | ~1 mL | - |
| Ethanol | 46.07 | 20 mL | - |
| Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
Procedure:
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In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1-(pyridin-2-yl)propan-1-one (1.35 g, 10 mmol) in ethanol (20 mL).
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Cool the solution to 0-5 °C in an ice bath.
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Slowly add concentrated hydrochloric acid (~1 mL) to the stirred solution.
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In a separate beaker, dissolve sodium nitrite (0.83 g, 12 mmol) in a minimal amount of cold water (~5 mL).
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Add the sodium nitrite solution dropwise to the reaction mixture over 15-20 minutes, ensuring the temperature remains below 10 °C.
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After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, pour the mixture into 50 mL of cold water.
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Extract the aqueous layer with diethyl ether (3 x 30 mL).
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Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one.
Pathway 2: Synthesis via Oximation of 1-(pyridin-2-yl)propane-1,2-dione
This two-step pathway offers an alternative route where the α-dicarbonyl precursor is first synthesized and then converted to the oxime. This can be advantageous if the starting diketone is readily available or if the nitrosation of the ketone proves to be low-yielding or produces significant side products.
Reaction Mechanism
The formation of an oxime from a ketone and hydroxylamine is a classic condensation reaction.[5]
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Nucleophilic Attack: The nitrogen atom of hydroxylamine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the 1,2-dione.
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Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
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Dehydration: Under weakly acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water).
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Elimination: The lone pair of electrons on the nitrogen pushes out the water molecule, forming a double bond and yielding the oxime. The reaction is generally selective for the more reactive ketone at the 2-position, leading to the desired product.
Visualizing the Oximation Pathway
Caption: Reaction scheme for the synthesis via oximation.
Proposed Experimental Protocol
Step 1: Synthesis of 1-(pyridin-2-yl)propane-1,2-dione (Precursor)
A common method for the synthesis of α-diketones is the oxidation of the corresponding ketone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(pyridin-2-yl)propan-1-one | 135.16 | 1.35 g | 10 mmol |
| Selenium Dioxide (SeO₂) | 110.96 | 1.22 g | 11 mmol |
| Dioxane | 88.11 | 25 mL | - |
| Water | 18.02 | 1 mL | - |
Procedure:
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In a 100 mL round-bottom flask fitted with a reflux condenser, suspend selenium dioxide (1.22 g, 11 mmol) in a mixture of dioxane (25 mL) and water (1 mL).
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Add 1-(pyridin-2-yl)propan-1-one (1.35 g, 10 mmol) to the suspension.
-
Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the black selenium precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude 1-(pyridin-2-yl)propane-1,2-dione can be purified by column chromatography or used directly in the next step.
Step 2: Oximation of 1-(pyridin-2-yl)propane-1,2-dione
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(pyridin-2-yl)propane-1,2-dione | 149.15 | 1.49 g | 10 mmol |
| Hydroxylamine Hydrochloride | 69.49 | 0.76 g | 11 mmol |
| Sodium Acetate | 82.03 | 0.90 g | 11 mmol |
| Ethanol | 46.07 | 30 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
Dissolve 1-(pyridin-2-yl)propane-1,2-dione (1.49 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.
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In a separate beaker, dissolve hydroxylamine hydrochloride (0.76 g, 11 mmol) and sodium acetate (0.90 g, 11 mmol) in water (10 mL).
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Add the aqueous solution to the ethanolic solution of the diketone.
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Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.
-
Upon completion, reduce the volume of the solvent under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude oxime.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to get pure (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one.
Characterization and Data
The identity and purity of the synthesized (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one (CAS: 65882-98-6) should be confirmed by standard analytical techniques.[4]
Table of Expected Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, δ ppm) | Pyridine protons: 7.5-8.6 ppm (multiplets); Methyl protons: ~2.4 ppm (singlet); Oxime OH: broad singlet, variable position. |
| ¹³C NMR (CDCl₃, δ ppm) | C=O: ~195-205 ppm; C=NOH: ~150-160 ppm; Pyridine carbons: 120-150 ppm; Methyl carbon: ~25-30 ppm. |
| IR (KBr, cm⁻¹) | O-H stretch (oxime): ~3200-3400 (broad); C=O stretch: ~1680-1700; C=N stretch: ~1640-1660. |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z 165.06. |
Conclusion
This guide has detailed two robust synthetic pathways for the preparation of (Z)-1-(hydroxyimino)-1-(pyridin-2-yl)propan-2-one. The nitrosation of 1-(pyridin-2-yl)propan-1-one offers a more direct route, while the oximation of the corresponding α-diketone provides a reliable alternative. The provided mechanisms and proposed experimental protocols serve as a strong foundation for researchers to undertake the synthesis of this valuable chemical intermediate. Careful control of reaction conditions and thorough characterization are paramount to ensure the desired (Z)-isomer is obtained with high purity.
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Role of Carbonyl Compounds for N-Nitrosamine Formation during Nitrosation: Kinetics and Mechanisms - PMC. (n.d.). Retrieved from [Link]
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Towards Completion of the “Periodic Table” of Di-2-Pyridyl Ketoxime - MDPI. (2025, February 8). Retrieved from [Link]
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